molecular formula C10H11F3O2 B13044906 4-Propoxy-3-(trifluoromethyl)phenol

4-Propoxy-3-(trifluoromethyl)phenol

Cat. No.: B13044906
M. Wt: 220.19 g/mol
InChI Key: OYNMHIKFOVTTCW-UHFFFAOYSA-N
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Description

4-Propoxy-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a propoxy group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-3-(trifluoromethyl)phenol typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired phenol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Propoxy-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-Propoxy-3-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Propoxy-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenol: Lacks the propoxy group, resulting in different chemical and biological properties.

    3-Propoxy-4-(trifluoromethyl)phenol: Similar structure but with different positioning of the propoxy and trifluoromethyl groups.

Uniqueness

4-Propoxy-3-(trifluoromethyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

4-propoxy-3-(trifluoromethyl)phenol

InChI

InChI=1S/C10H11F3O2/c1-2-5-15-9-4-3-7(14)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3

InChI Key

OYNMHIKFOVTTCW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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